Pharmacological Activity vs. Parent Drug Apremilast
In a head-to-head study using the same assay system, O3-Desethyl Apremilast, as a representative of the O-deethylation pathway metabolites, was compared to the parent drug Apremilast for PDE4 inhibitory activity. The major metabolites, which encompass the O-deethylated species, were at least 50-fold less pharmacologically active than Apremilast [1]. This is a class-level inference confirmed by multiple metabolite standards in the same study.
| Evidence Dimension | PDE4 enzyme inhibition potency (fold-change vs. parent) |
|---|---|
| Target Compound Data | ≥50-fold less active (class-level, includes O-desethyl apremilast M5) |
| Comparator Or Baseline | Apremilast (parent drug, IC50 ~74 nM [reported in literature]) |
| Quantified Difference | ≥50-fold reduction in activity |
| Conditions | PDE4 enzyme isolated from U937 human monocytic cells; cAMP hydrolysis assay |
Why This Matters
For procurement, this confirms the compound is not an active metabolite capable of substituting for Apremilast in functional assays, and its primary utility is as an analytical standard for impurity and metabolite profiling.
- [1] Hoffmann M, Kumar G, Schafer P, et al. Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica. 2011;41(12):1063-1075. doi:10.3109/00498254.2011.604745 View Source
